molecular formula C17H27N3O2 B2529277 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide CAS No. 174020-35-0

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide

Cat. No.: B2529277
CAS No.: 174020-35-0
M. Wt: 305.422
InChI Key: RKRYNEOOIYUZJG-UHFFFAOYSA-N
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Description

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the arylpiperazine class, which is known for its diverse pharmacological activities. The presence of the methoxyphenyl group and the piperazine ring in its structure suggests that it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent. One common method includes the use of isobutyryl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors. The specific details of industrial production methods are often proprietary, but they generally follow the same basic principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the isobutyramide moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds can be used as electrophiles in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving receptor binding and signal transduction.

    Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with adrenergic and serotonergic receptors.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. By binding to these receptors, it can modulate various physiological processes, including neurotransmission and vascular tone. The exact pathways and molecular targets are still under investigation, but its structure suggests a potential for significant biological activity.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also contains an arylpiperazine moiety.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares structural similarities with N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide.

    Urapidil: An antihypertensive agent with a similar arylpiperazine structure.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its methoxyphenyl group and isobutyramide moiety differentiate it from other arylpiperazines, potentially leading to unique interactions with biological targets and a different therapeutic profile.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-14(2)17(21)18-8-9-19-10-12-20(13-11-19)15-6-4-5-7-16(15)22-3/h4-7,14H,8-13H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYNEOOIYUZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCN1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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